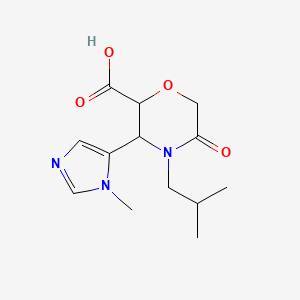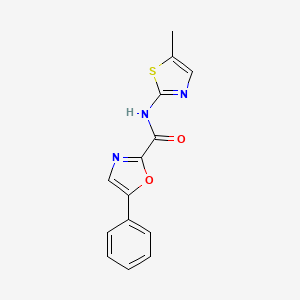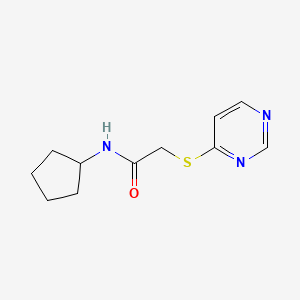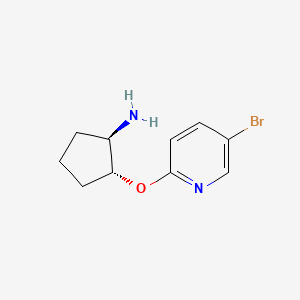
4-isobutyl-3-(1-methyl-1H-imidazol-5-yl)-5-oxomorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-isobutyl-3-(1-methyl-1H-imidazol-5-yl)-5-oxomorpholine-2-carboxylic acid, also known as IMB-5OC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Carboxylic Acids in Scientific Research
Carboxylic acids play crucial roles in various scientific research applications due to their chemical reactivity and presence in many biological molecules. They are foundational in synthesizing pharmaceutical compounds, designing bioisosteres, and developing extraction techniques for biorenewable chemicals. For example, levulinic acid, a biomass-derived carboxylic acid, is explored for its application in drug synthesis, highlighting its potential in cancer treatment and medical materials (Zhang et al., 2021). Furthermore, the structural modifications of carboxylic acids can significantly impact their antioxidant, antimicrobial, and cytotoxic activities, demonstrating their importance in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives are noteworthy for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have been reviewed for their potential as antitumor drugs, with some advancing to preclinical testing stages. These structures are of interest for synthesizing compounds with varied biological properties, indicating a promising avenue for new antitumor drug development (Iradyan et al., 2009).
properties
IUPAC Name |
3-(3-methylimidazol-4-yl)-4-(2-methylpropyl)-5-oxomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8(2)5-16-10(17)6-20-12(13(18)19)11(16)9-4-14-7-15(9)3/h4,7-8,11-12H,5-6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGPLMWIQLKEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(C(OCC1=O)C(=O)O)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)


![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)



![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
